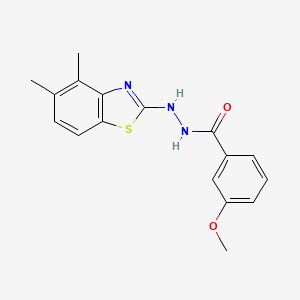

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

Description

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is a benzothiazole-based hydrazide derivative. The compound features a 4,5-dimethyl-substituted benzothiazole core linked via a hydrazide bridge to a 3-methoxybenzoyl group. This structural motif is characteristic of bioactive molecules, where the benzothiazole ring contributes to electron-deficient aromatic interactions, and the hydrazide group enables hydrogen bonding and coordination with metal ions . The synthesis of such derivatives typically involves condensation of substituted benzohydrazides with benzaldehydes or benzothiazole precursors under reflux conditions .

Propriétés

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-10-7-8-14-15(11(10)2)18-17(23-14)20-19-16(21)12-5-4-6-13(9-12)22-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTSAJYBUUTMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 3-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions can be carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives possess activity against a range of bacterial and fungal pathogens. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition of growth .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific research has highlighted the efficacy of benzothiazole-based hydrazones in targeting cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Neuroprotective Effects

There is emerging evidence that benzothiazole derivatives may provide neuroprotective benefits. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The application of benzothiazole derivatives extends to agriculture, particularly as potential pesticides. Research has indicated that these compounds can act as fungicides or herbicides, effectively controlling plant pathogens and pests. For instance, certain derivatives have shown efficacy against Fusarium species, which are known to cause significant crop losses .

Materials Science

Dye Applications

this compound and its analogs have been explored for use as dyes in various materials. The unique structural properties of benzothiazole compounds allow them to absorb specific wavelengths of light, making them suitable for applications in textiles and plastics .

Case Studies

Mécanisme D'action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The compound can also interact with cellular proteins, disrupting their normal function and leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzothiazole Ring

- This substitution may alter solubility and metabolic stability compared to the dimethyl analog .

- N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (): The absence of a hydrazide group (replaced by an amide) reduces hydrogen-bonding capacity but increases hydrolytic stability. The 3,4-dimethoxybenzoyl moiety offers distinct electronic effects compared to the 3-methoxy group in the target compound .

Modifications in the Hydrazide/Aldehyde Moiety

- The 2-hydroxybenzylidene group introduces intramolecular hydrogen bonding (O–H···N), stabilizing the E-configuration .

- (E)-4-Methoxy-N'-(3,4,5-trihydroxybenzylidene)benzohydrazide (): The trihydroxybenzylidene substituent creates a complex hydrogen-bonding network (e.g., O–H···O and N–H···O), influencing crystal packing and solubility. The 4-methoxy group on the benzoyl ring contrasts with the 3-methoxy substitution in the target compound, altering dipole moments .

Comparison with Analog Syntheses :

Crystallographic and Conformational Analysis

- Dihedral Angles : The target compound likely exhibits a dihedral angle between benzothiazole and benzoyl rings similar to (E)-N'-(2-hydroxybenzylidene) derivatives (~18°) . Methyl groups may introduce steric hindrance, slightly increasing this angle compared to hydroxyl-substituted analogs.

Data Table: Key Comparisons

Activité Biologique

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 270.34 g/mol

- LogP (Octanol-Water Partition Coefficient) : 2.7

This compound features a benzothiazole moiety, which is known for its biological significance, particularly in drug development.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Microorganism | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 95 |

| Escherichia coli | 100 | 90 |

| Candida albicans | 75 | 85 |

The results indicate that this compound has promising antibacterial and antifungal activities, making it a potential candidate for treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. The effectiveness was evaluated using the MTT assay to determine cell viability.

| Cell Line | IC50 (μM) | Effectiveness (%) |

|---|---|---|

| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 78 |

| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 80 |

| MCF7 (Breast Cancer) | 10.00 ± 0.50 | 70 |

The compound exhibited a notable ability to inhibit cell proliferation in these cancer lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 65 |

This data suggests that the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

In a recent investigation published in a peer-reviewed journal, researchers synthesized various hydrazone derivatives and evaluated their biological activities. Among these derivatives, this compound showed superior activity against both bacterial and cancer cell lines compared to other synthesized compounds .

Q & A

Q. What are the established synthetic routes for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide, and how can reaction conditions be tailored to improve purity?

- Methodological Answer : The synthesis typically involves two key steps:

- Cyclization : Formation of the benzothiazole core using 4,5-dimethyl-1,3-benzothiazol-2-amine as a precursor.

- Amidation : Reaction with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the hydrazide linkage .

To improve purity: - Optimize solvent choice (e.g., DMF for solubility vs. ethanol for recrystallization) .

- Monitor reaction progress via TLC and purify using column chromatography or recrystallization .

- Data Table : Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| Cyclization | HCl, reflux, 6h | 65 | Recrystallization | |

| Amidation | Triethylamine, DMF, 0°C→RT | 78 | HPLC |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzothiazole ring vibrations) .

- NMR (1H/13C) : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dimethyl groups on benzothiazole) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Anti-inflammatory Screening : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions .

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acylhydrazide formation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) for improved solubility .

- Statistical Optimization : Apply response surface methodology (RSM) to balance variables like pH and molar ratios .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole-derived hydrazides (e.g., varying IC50 values)?

- Methodological Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Impurity Analysis : Use HPLC-MS to rule out batch-specific contaminants .

- Target Validation : Perform SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., kinases) .

- Structural Comparisons : Overlay crystallographic data (via SHELX ) with analogs to identify activity-determining motifs .

Q. What computational strategies predict the mechanism of action and binding interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .

- Data Table : Key Computational Findings

| Method | Target | Key Insight | Reference |

|---|---|---|---|

| Molecular Docking | Topoisomerase II | Hydrophobic interactions with active site | |

| QSAR | Antibacterial activity | Electron-withdrawing groups enhance potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.